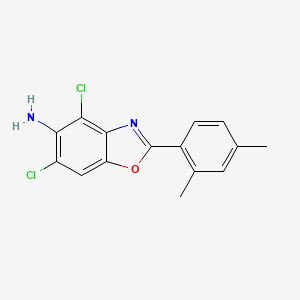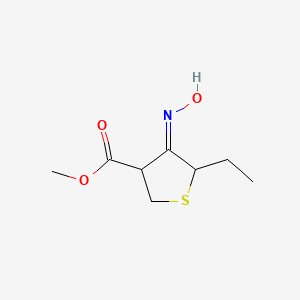
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a carboxylic acid group, an ethyl group, a hydroxyimino group, and a methyl ester group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides and strong bases like sodium hydride.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the compound with hydroxylamine hydrochloride under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the hydroxyimino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophenes.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
Thiophene-3-carboxylic acid: Similar structure but lacks the ethyl, hydroxyimino, and methyl ester groups.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine substituent instead of the ethyl and hydroxyimino groups.
Uniqueness
3-Thiophenecarboxylicacid,5-ethyltetrahydro-4-(hydroxyimino)-,methylester(9CI) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyimino group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H13NO3S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
methyl (4Z)-5-ethyl-4-hydroxyiminothiolane-3-carboxylate |
InChI |
InChI=1S/C8H13NO3S/c1-3-6-7(9-11)5(4-13-6)8(10)12-2/h5-6,11H,3-4H2,1-2H3/b9-7- |
Clave InChI |
RUCXHNGFLVBCSH-CLFYSBASSA-N |
SMILES isomérico |
CCC1/C(=N\O)/C(CS1)C(=O)OC |
SMILES canónico |
CCC1C(=NO)C(CS1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


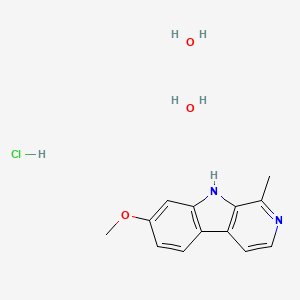
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
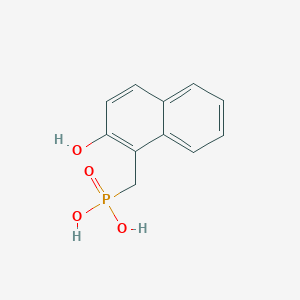
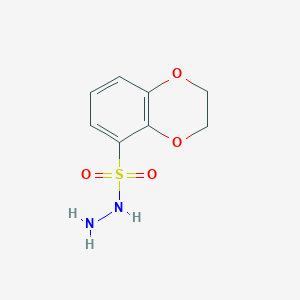


![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
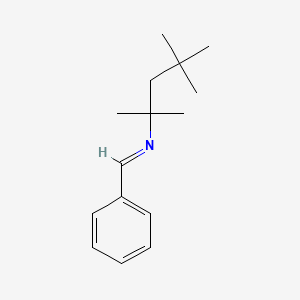
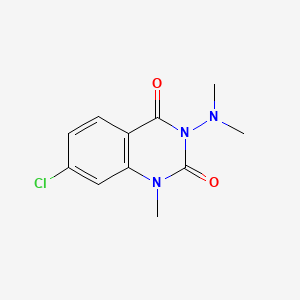
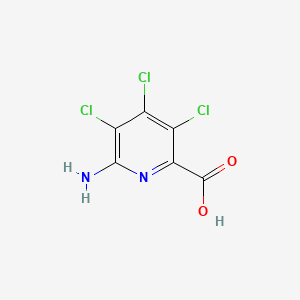
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
